![molecular formula C8H12ClN B13580781 (1R,3S,4S)-3-ethynyl-2-azabicyclo[2.2.1]heptanehydrochloride](/img/structure/B13580781.png)
(1R,3S,4S)-3-ethynyl-2-azabicyclo[2.2.1]heptanehydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1R,3S,4S)-3-ethynyl-2-azabicyclo[221]heptane hydrochloride is a chemical compound with a unique bicyclic structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1R,3S,4S)-3-ethynyl-2-azabicyclo[2.2.1]heptane hydrochloride typically involves multiple steps, starting from readily available precursors. One common approach is the cyclization of a suitable precursor under specific conditions to form the bicyclic structure. The ethynyl group is then introduced through a subsequent reaction, often involving a palladium-catalyzed coupling reaction.
Industrial Production Methods
In an industrial setting, the production of (1R,3S,4S)-3-ethynyl-2-azabicyclo[2.2.1]heptane hydrochloride may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
Analyse Des Réactions Chimiques
Types of Reactions
(1R,3S,4S)-3-ethynyl-2-azabicyclo[2.2.1]heptane hydrochloride can undergo various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
(1R,3S,4S)-3-ethynyl-2-azabicyclo[2.2.1]heptane hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (1R,3S,4S)-3-ethynyl-2-azabicyclo[2.2.1]heptane hydrochloride involves its interaction with specific molecular targets. The ethynyl group can participate in various binding interactions, influencing the activity of enzymes or receptors. The bicyclic structure provides a rigid framework that can enhance binding specificity and potency.
Comparaison Avec Des Composés Similaires
Similar Compounds
Dichloroaniline: A compound with an aniline ring substituted with two chlorine atoms.
4-Methoxyphenethylamine: A compound used as a precursor in organic synthesis.
Uniqueness
(1R,3S,4S)-3-ethynyl-2-azabicyclo[2.2.1]heptane hydrochloride is unique due to its bicyclic structure and the presence of an ethynyl group. This combination provides distinct chemical properties and reactivity, making it valuable in various applications.
Propriétés
Formule moléculaire |
C8H12ClN |
|---|---|
Poids moléculaire |
157.64 g/mol |
Nom IUPAC |
(1R,3S,4S)-3-ethynyl-2-azabicyclo[2.2.1]heptane;hydrochloride |
InChI |
InChI=1S/C8H11N.ClH/c1-2-8-6-3-4-7(5-6)9-8;/h1,6-9H,3-5H2;1H/t6-,7+,8+;/m0./s1 |
Clé InChI |
CKIKMWZHVNJXGL-HNPMAXIBSA-N |
SMILES isomérique |
C#C[C@@H]1[C@H]2CC[C@H](C2)N1.Cl |
SMILES canonique |
C#CC1C2CCC(C2)N1.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Hydroxy-6-azaspiro[3.4]octane-2-carboxylicacidhydrochloride](/img/structure/B13580710.png)

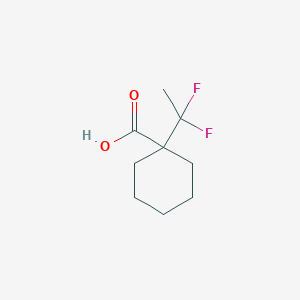
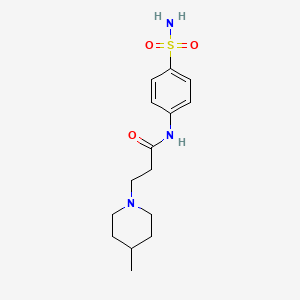
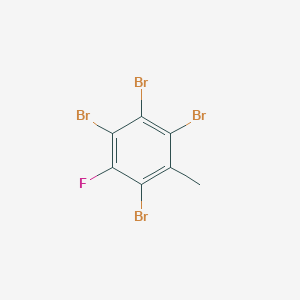
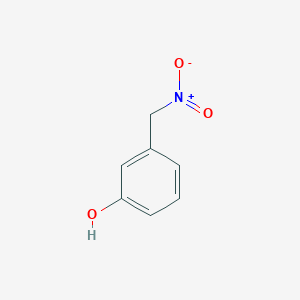
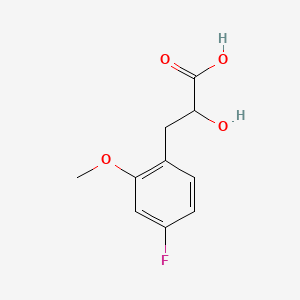
![3-{4-[(Tert-butoxy)carbonyl]morpholin-2-yl}-1,2-oxazole-5-carboxylicacid](/img/structure/B13580762.png)
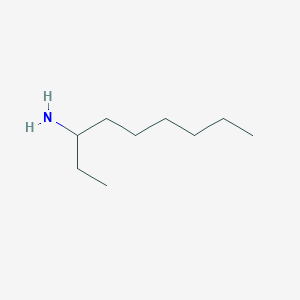
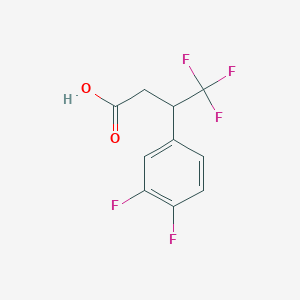
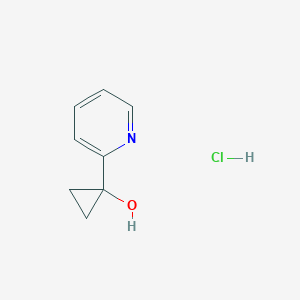

![5-Methyl-2-[(piperazin-1-yl)methyl]phenol](/img/structure/B13580784.png)
![2-[1-butyl-5-(2-methoxyphenyl)-1H-1,3-benzodiazol-2-yl]ethan-1-aminedihydrochloride](/img/structure/B13580785.png)
